molecular formula C23H32N4O B5111376 N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide

N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B5111376
M. Wt: 380.5 g/mol
InChI Key: YGRZAXNTDYLPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known by its chemical name, ABT-639, and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide involves the modulation of various neurotransmitter systems in the brain. Specifically, this compound has been shown to interact with the alpha-2 delta subunit of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide have been extensively studied in animal models. This compound has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant effects, as well as anxiolytic and antidepressant effects. Additionally, it has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide in lab experiments include its potent pharmacological effects and favorable safety profile. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide include further investigation of its potential applications in various fields, as well as the development of more potent and selective analogs. Additionally, research on the long-term safety and efficacy of this compound is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide involves a multi-step process that has been detailed in various scientific publications. The most common method of synthesis involves the reaction of 1-(1H-indol-3-ylmethyl)piperidine with cyclopropyl isocyanate, followed by the addition of 4-fluorobenzoyl chloride to form the final product.

Scientific Research Applications

The scientific research community has shown a great deal of interest in N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide due to its potential applications in various fields. This compound has been studied for its potential use as an analgesic, anti-inflammatory, and anti-convulsant agent. Additionally, it has been investigated for its potential use in treating anxiety and depression.

properties

IUPAC Name

N-cyclopropyl-1-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O/c28-23(25-19-5-6-19)17-7-13-27(14-8-17)20-9-11-26(12-10-20)16-18-15-24-22-4-2-1-3-21(18)22/h1-4,15,17,19-20,24H,5-14,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRZAXNTDYLPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1'-(1H-indol-3-ylmethyl)-1,4'-bipiperidine-4-carboxamide

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